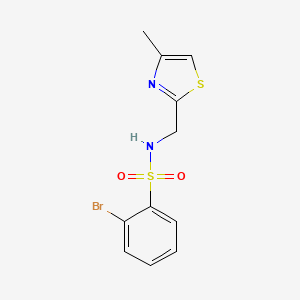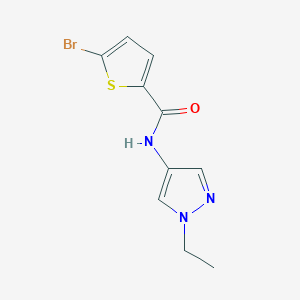![molecular formula C18H15N5O6 B14910992 2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14910992.png)
2-{(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone is a complex organic compound that features a phthalimide group and a hydrazone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone typically involves the following steps:
Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Butanal Group: The phthalimide intermediate is then reacted with butanal in the presence of a suitable catalyst.
Formation of the Hydrazone: Finally, the compound is reacted with 2,4-dinitrophenylhydrazine to form the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic steps but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted hydrazone derivatives.
Aplicaciones Científicas De Investigación
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanal (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can be exploited in catalysis and material science. Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride: Similar structure but with a chloride group instead of the hydrazone.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Contains a propanoic acid group instead of the butanal group.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Features an ethylamino group.
Propiedades
Fórmula molecular |
C18H15N5O6 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(2,4-dinitrophenyl)hydrazinylidene]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H15N5O6/c24-17-13-5-1-2-6-14(13)18(25)21(17)10-4-3-9-19-20-15-8-7-12(22(26)27)11-16(15)23(28)29/h1-2,5-9,11,20H,3-4,10H2/b19-9+ |
Clave InChI |
RUNURGQINATOQX-DJKKODMXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)

![N'-[(1E)-1-(4-fluorophenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B14910930.png)



![N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B14910951.png)







